molecular formula C23H17FN4OS2 B2593404 3-((5-((2-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-29-3

3-((5-((2-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2593404
CAS No.: 847402-29-3
M. Wt: 448.53
InChI Key: BGRFTRUHZYWXAP-UHFFFAOYSA-N
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Description

The compound is a derivative of benzo[d]thiazole . Benzo[d]thiazole derivatives are known for their importance in the search for new antimycobacterial agents . They are often combined with various triazoles .


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds are typically synthesized using a multi-step reaction method . For instance, benzo[d]imidazo[2,1-b]thiazole carboxamide analogues are synthesized in combination with piperazine and various 1,2,3 triazoles .

Scientific Research Applications

Antitumor Activity

Benzothiazole derivatives, including those with fluorinated groups, have been synthesized and investigated for their antitumor properties. These compounds have shown potent cytotoxic activities in vitro against various human cancer cell lines, including breast cancer cells. The synthesis routes and biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles indicate their potential as broad-spectrum agents in cancer treatment, demonstrating significant cytotoxicity in sensitive cell lines without affecting nonmalignant cells significantly (Hutchinson et al., 2001).

Anticancer Agents

New benzothiazole acylhydrazones have been synthesized and evaluated as anticancer agents. These studies have shown that substitutions on the benzothiazole scaffold can modulate antitumor properties. The synthesized compounds were tested against various cancer cell lines, showing promising anticancer activity, especially against brain glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma cell lines (Osmaniye et al., 2018).

Antimicrobial and Antioxidant Activities

A series of benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings, including fluorobenzyl groups, were synthesized and evaluated for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These compounds exhibited notable scavenging activity and effectiveness against both Gram-positive and Gram-negative bacteria (Menteşe et al., 2015).

Anticonvulsant Agents

Research into novel benzothiazole derivatives for potential anticonvulsant applications has been conducted, with some compounds showing promising results in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, indicating their potential as anticonvulsant agents with low neurotoxicity (Liu et al., 2016).

Antibacterial Agents

Fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles were synthesized and evaluated for their antibacterial activity against various bacterial strains. These compounds showed moderate to good antiproliferative potency, suggesting their potential as antibacterial agents (Chowrasia et al., 2017).

Antifungal Agents

Benzyl-substituted thiobenzoazoles were synthesized using an environmentally friendly approach and tested against a group of phytopathogenic fungi. Some compounds exhibited broad-spectrum antifungal activity, indicating their potential as new antifungal agrochemicals (Ballari et al., 2017).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit quorum sensing in gram-negative bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication .

Mode of Action

The compound 3-((5-((2-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one interacts with its targets by binding to the active site of the quorum sensing system . This interaction inhibits the quorum sensing pathways, which bacteria use to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Biochemical Pathways

The compound this compound affects the quorum sensing pathways in bacteria . These pathways are used by bacteria to respond to external factors and coordinate various behaviors. By inhibiting these pathways, the compound can disrupt bacterial communication and coordination, potentially reducing their virulence and ability to form biofilms .

Result of Action

The result of the action of the compound this compound is the inhibition of quorum sensing in bacteria . This can lead to a reduction in bacterial virulence and biofilm formation, potentially making the bacteria less harmful .

Action Environment

The action, efficacy, and stability of the compound this compound can be influenced by various environmental factors. For instance, the presence of other bacteria, the availability of nutrients, and the specific conditions of the host environment can all impact the effectiveness of the compound . .

Properties

IUPAC Name

3-[[5-[(2-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN4OS2/c24-18-11-5-4-8-16(18)15-30-22-26-25-21(28(22)17-9-2-1-3-10-17)14-27-19-12-6-7-13-20(19)31-23(27)29/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRFTRUHZYWXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3F)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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